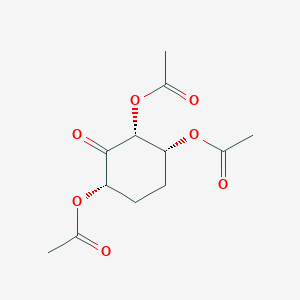
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with three acetate groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate typically involves the acetylation of a cyclohexane derivative. One common method is the reaction of cyclohexane-1,2,4-triol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetate groups can be hydrolyzed to release acetic acid, which can participate in various biochemical pathways. The ketone group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,4-triol: The precursor to (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate.
Cyclohexane-1,2,4-triyl triacetate: A similar compound without the ketone group.
Cyclohexane-1,2,4-trione: A compound with three ketone groups instead of acetate groups.
Uniqueness
This compound is unique due to its combination of acetate and ketone functional groups, which confer distinct chemical reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its interactions and properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
924886-58-8 |
|---|---|
Formule moléculaire |
C12H16O7 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
[(1R,2R,4S)-2,4-diacetyloxy-3-oxocyclohexyl] acetate |
InChI |
InChI=1S/C12H16O7/c1-6(13)17-9-4-5-10(18-7(2)14)12(11(9)16)19-8(3)15/h9-10,12H,4-5H2,1-3H3/t9-,10+,12+/m0/s1 |
Clé InChI |
RDXNUQAOYVWYCL-HOSYDEDBSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@H](C(=O)[C@@H]1OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCC(C(=O)C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


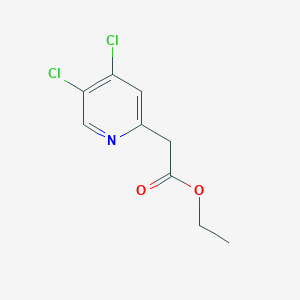
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

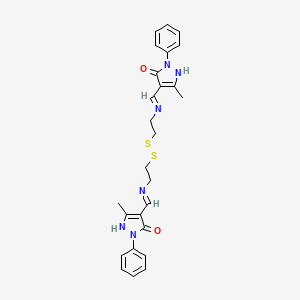
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
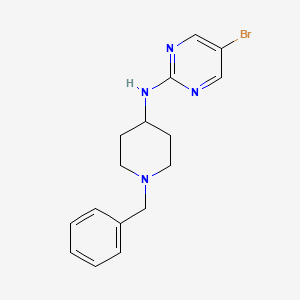
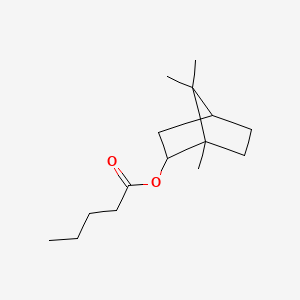
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
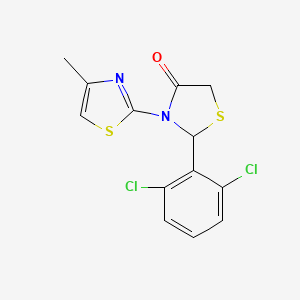
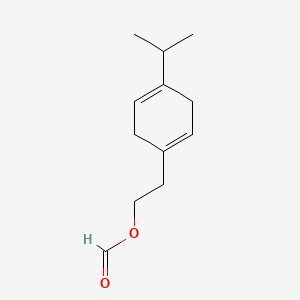
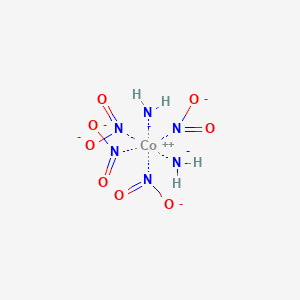
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)

